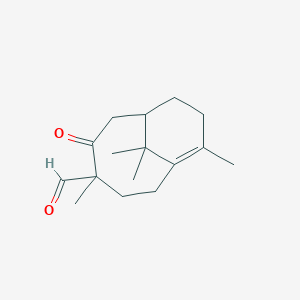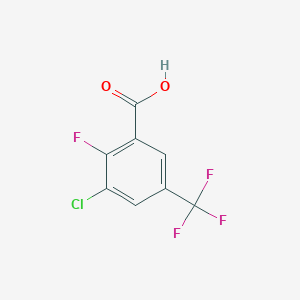
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H3ClF4O2 . It has a molecular weight of 242.56 . It is a solid substance that is stored in a dry room at normal temperature .
Molecular Structure Analysis
The InChI code for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is 1S/C8H3ClF4O2/c9-5-2-3 (8 (11,12)13)1-4 (6 (5)10)7 (14)15/h1-2H, (H,14,15) . This indicates the presence of chlorine, fluorine, and trifluoromethyl groups attached to a benzoic acid core.Physical And Chemical Properties Analysis
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid is a solid substance . It is stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Chemical Properties
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid” is a solid-crystal compound with a molecular weight of 242.56 . It has a boiling point of 89-91°C .
Synthesis of 1,3,4-Oxadiazole Derivatives
This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . These derivatives have potential applications in various fields, including medicinal chemistry.
Investigation of Ligand Binding
The compound has been used to investigate the binding of 2-pyridinone and amino acid derivative as ligands with chaperones PapD and FimC by surface plasmon resonance and 1 HNMR spectroscopy . This research can provide valuable insights into protein-ligand interactions, which are crucial in drug design.
Inhibition of Endothelial Lipase Activity
Endothelial lipase (EL) activity has been implicated in HDL metabolism and in atherosclerotic plaque development . Compounds similar to “3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid” have been proposed as inhibitors of EL activity, suggesting potential applications in the treatment of dyslipidemia-related cardiovascular disease .
Synthesis of Bradykinin B1 Receptor Antagonists
The compound has been involved in the synthesis of bradykinin B1 receptor antagonists . Bradykinin B1 receptors play a significant role in inflammation and pain, suggesting that these antagonists could have potential applications in the treatment of these conditions .
Role in Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group, which is present in “3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid”, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, suggesting that “3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid” could have potential applications in drug development .
Safety And Hazards
Eigenschaften
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O2/c9-5-2-3(8(11,12)13)1-4(6(5)10)7(14)15/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINXNXRHKMRASA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378686 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
CAS RN |
129931-45-9 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

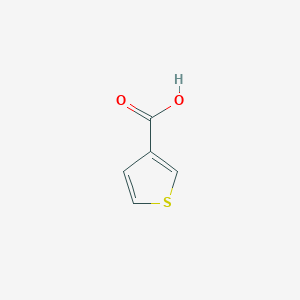
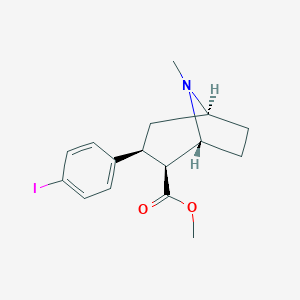

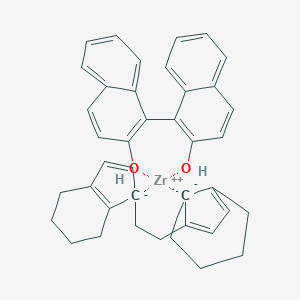
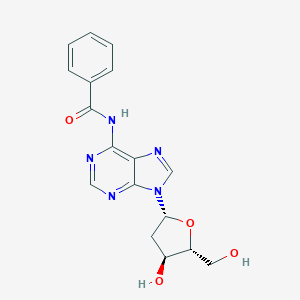
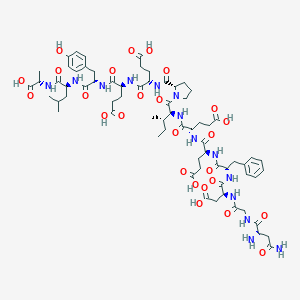

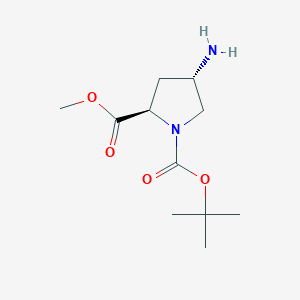
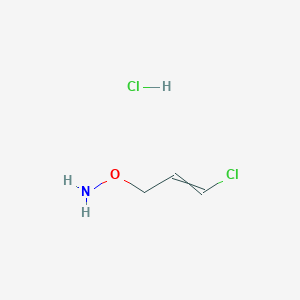
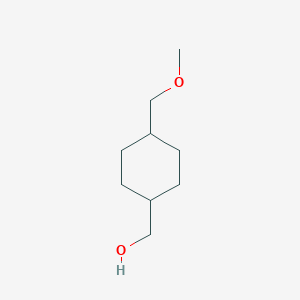

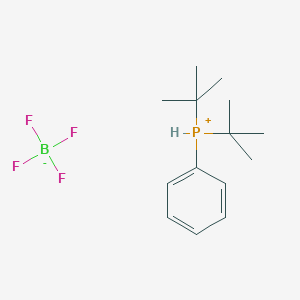
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
